5-Phenyl-5H,6H,7H,8H,9H,10H-cyclohepta[B]indole
Description
5-Phenyl-5H,6H,7H,8H,9H,10H-cyclohepta[B]indole is a polycyclic indole derivative characterized by a seven-membered cycloheptene ring fused to an indole core, with a phenyl substituent at the 5-position. This scaffold is classified as a "privileged motif" due to its structural complexity and relevance in medicinal chemistry . The compound is synthesized via advanced methods such as copper-catalyzed tandem annulation/arylation or [4+3] cycloaddition reactions, which enable efficient construction of the cyclohepta[b]indole framework while introducing aromatic substituents .
Structure
3D Structure
Properties
Molecular Formula |
C19H19N |
|---|---|
Molecular Weight |
261.4 g/mol |
IUPAC Name |
5-phenyl-7,8,9,10-tetrahydro-6H-cyclohepta[b]indole |
InChI |
InChI=1S/C19H19N/c1-3-9-15(10-4-1)20-18-13-6-2-5-11-16(18)17-12-7-8-14-19(17)20/h1,3-4,7-10,12,14H,2,5-6,11,13H2 |
InChI Key |
ZWYGMNJERQJHTJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(CC1)N(C3=CC=CC=C23)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism
The gold-catalyzed synthesis of cyclohepta[b]indoles leverages energy transfer (EnT) photocatalysis to facilitate [2+2]-cycloaddition reactions. In this method, a gold complex (e.g., [Au(PPh₃)Cl]) acts as a photosensitizer, absorbing visible light to generate excited-state intermediates. These intermediates undergo energy transfer to the substrate, enabling the formation of the cyclohepta[b]indole core via a concerted cycloaddition pathway. Density functional theory (DFT) studies reveal that the reaction proceeds through a diradical intermediate, with the gold catalyst stabilizing transition states and lowering activation barriers.
Experimental Procedure
A typical protocol involves dissolving 2-vinylindole derivatives (1.0 equiv) and α-bromoketones (1.2 equiv) in dichloromethane (DCM) under nitrogen. The gold catalyst (2 mol%) is added, and the mixture is irradiated with blue LEDs (450 nm) for 12–24 hours. The reaction is quenched with saturated ammonium chloride, extracted with DCM, and purified via column chromatography.
Yield and Optimization
Yields for this method range from 65% to 85%, depending on substituent electronic effects. Electron-donating groups on the indole nucleus enhance reactivity, while steric hindrance at the α-position of the ketone reduces efficiency. Solvent screening identified DCM as optimal, with tetrafluoroethanol (TFE) improving diastereoselectivity in some cases.
Palladium-Catalyzed Cross-Coupling Reactions
Reaction Details
Palladium-catalyzed cross-coupling offers a modular approach to 5-phenyl-cyclohepta[b]indole synthesis. The method involves coupling halogenated indole precursors (e.g., 7-bromoindole) with phenylboronic acid derivatives under Suzuki–Miyaura conditions. Key steps include:
Experimental Conditions
A representative procedure uses 7-bromo-5H-cyclohepta[b]indole (1.0 equiv), phenylboronic acid (1.5 equiv), Pd(PPh₃)₄ (5 mol%), and K₂CO₃ (2.0 equiv) in a 3:1 mixture of dioxane and water. The reaction is heated at 80°C for 12 hours, followed by extraction with ethyl acetate and purification via recrystallization from methanol.
Yield Data
Reported yields for this method reach 79.3% after recrystallization. The table below summarizes critical parameters:
| Parameter | Value |
|---|---|
| Catalyst | Pd(PPh₃)₄ |
| Solvent System | Dioxane/H₂O (3:1) |
| Temperature | 80°C |
| Reaction Time | 12 hours |
| Isolated Yield | 79.3% |
Aza-Claisen Rearrangement and BF₃-Catalyzed Intramolecular Reaction
Synthesis Steps
This two-step approach begins with the aza-Claisen rearrangement of N-(cycloheptenylmethyl)benzenamine derivatives. The intermediate undergoes BF₃·Et₂O-catalyzed cyclization to form the cyclohepta[b]indole core.
Step 1: Aza-Claisen Rearrangement
N-Methylbenzenamine (1.0 equiv) reacts with (E)-1-(chloromethyl)cyclohept-1-ene (1.1 equiv) in water with triethylamine (2.2 equiv) at room temperature. The product is extracted with ether and purified via chromatography.
Step 2: BF₃-Catalyzed Cyclization
The rearranged product (1.0 equiv) is treated with BF₃·Et₂O (1.0 equiv) in sulfolane at 170°C for 1 hour. After aqueous workup, the crude material is chromatographed to isolate the cyclohepta[b]indole.
Mechanistic Insights
DFT calculations indicate that the BF₃ catalyst stabilizes a carbocation intermediate, enabling a 6π-electrocyclic ring-closure. The reaction proceeds via a chair-like transition state, with activation energies (~120 kJ/mol) favoring intramolecular cyclization over competing pathways.
Side Products and Separation
A major side product (30% yield) arises from competing aza-Alder-ene reactions, which can be minimized by optimizing BF₃ concentration and reaction time. Phenyl isocyanate treatment converts side products into carbamate derivatives (e.g., compound 9 ), facilitating chromatographic separation.
(4 + 3) Cycloaddition with Oxyallyl Cations
Reaction Setup
Oxyallyl cations, generated in situ from α-bromoketones (e.g., 2-bromopentan-3-one) and bases (e.g., DIPEA), undergo dearomative (4 + 3) cycloaddition with 2-vinylindoles. The reaction proceeds in trifluoroethanol (TFE) at room temperature, achieving complete diastereoselectivity.
Diastereoselectivity and Yields
Yields range from 58% to 95%, with electron-rich vinylindoles exhibiting higher reactivity. For example:
Substrate Scope
The method tolerates diverse substituents, including halogens (5-fluoro: 68% yield) and aryl groups (1,3-diphenylpropan-2-one: 95% yield). Furo[3,2-b]indoles also participate, forming epoxide-containing analogs (e.g., 6a ) in 77% yield.
Comparative Analysis of Preparation Methods
The table below evaluates key metrics across the four methods:
| Method | Yield Range | Selectivity | Scalability | Cost Considerations |
|---|---|---|---|---|
| Gold Photocatalysis | 65–85% | Moderate | Moderate | High catalyst cost |
| Palladium Cross-Coupling | ~79% | High | High | Ligand-dependent |
| Aza-Claisen/BF₃ | 30–70% | Low | Low | Low reagent cost |
| (4 + 3) Cycloaddition | 58–95% | High | High | Solvent (TFE) cost |
Chemical Reactions Analysis
Cycloaddition Reactions
The compound participates in dearomative (4 + 3) cycloadditions with in situ-generated oxyallyl cations, enabling rapid access to functionalized polycyclic systems. For example:
These reactions proceed via oxyallyl cation intermediates, which engage the indole’s electron-rich C3 position, forming seven-membered rings with complete stereocontrol . Trifluoroethanol (TFE) enhances reaction efficiency by stabilizing charged intermediates .
Palladium-Catalyzed Cross-Coupling
The phenyl-substituted cyclohepta[b]indole undergoes Suzuki-Miyaura couplings to introduce aryl/heteroaryl groups. A representative synthesis achieved 79.3% yield after recrystallization from methanol using Pd(PPh₃)₄ as the catalyst. This method is critical for diversifying the compound’s peripheral substituents while preserving the core structure.
Aza-Claisen Rearrangement and Intramolecular Cyclization
Thermal aza-Claisen rearrangement of N-(cycloheptenylmethyl)benzenamine precursors, followed by BF₃·Et₂O-catalyzed intramolecular aza-Alder-ene reaction , forms the cyclohepta[b]indole skeleton . Key steps include:
-
Rearrangement : Migration of the cycloheptenyl group to the aniline’s ortho position.
-
Cyclization : BF₃-mediated activation induces a [4π] electrocyclic closure, yielding the fused ring system in 30–45% yield .
Electrophilic Substitution
The indole moiety undergoes electrophilic alkylation at C3. For instance, reaction with methyl iodide in the presence of a base selectively functionalizes the indole nitrogen, generating N-alkylated derivatives. This reactivity aligns with traditional indole chemistry but is modulated by steric effects from the cycloheptane ring.
Post-Reaction Modifications
Cycloadducts derived from 5-phenyl-cyclohepta[b]indole can be further transformed:
-
Aromatization : Treatment with p-TsOH converts dihydro derivatives to fully aromatic systems (e.g., 14 from 3d ) quantitatively .
-
Hydrolytic Ring-Opening : Basic conditions cleave the cycloheptanone ring, yielding NH-free aromatic indoles (e.g., 15 in 78% yield ) .
Mechanistic and Practical Implications
-
Steric Effects : The cycloheptane ring imposes conformational constraints, directing reactivity to less hindered sites (e.g., C3 over C2) .
-
Catalyst Design : Palladium catalysts with bulky ligands improve cross-coupling efficiency by mitigating steric clashes.
-
Solvent Roles : Polar solvents like TFE stabilize oxyallyl cations, enabling cycloadditions under mild conditions .
Scientific Research Applications
5-Phenyl-5H,6H,7H,8H,9H,10H-cyclohepta[B]indole is a compound of interest in various scientific research applications due to its unique structural properties and potential biological activities. This article delves into its applications across different fields, supported by data tables and case studies.
Pharmaceutical Applications
The compound has shown promise in medicinal chemistry as a potential therapeutic agent. Its structural similarity to known bioactive compounds suggests it may exhibit:
- Anticancer Properties : Research indicates that derivatives of cyclohepta[B]indole can inhibit the proliferation of cancer cells. For instance, studies have demonstrated that certain modifications to the cyclohepta[B]indole structure enhance its efficacy against various cancer types by inducing apoptosis in tumor cells .
- Antimicrobial Activity : The compound has been tested for antimicrobial properties against several pathogens. Specific derivatives have shown significant activity against gram-positive and gram-negative bacteria, indicating potential use in developing new antibiotics .
Material Science
Due to its unique electronic properties, this compound is also explored in material science:
- Organic Electronics : The compound's ability to act as a semiconductor makes it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Research has focused on optimizing its electronic properties to enhance device performance .
Chemical Synthesis
The synthesis of this compound has been a focus of organic chemistry research:
- Synthetic Pathways : Various synthetic routes have been developed to produce this compound efficiently. For example, one method involves the cyclization of phenyl-substituted precursors under specific catalytic conditions .
| Derivative Name | Activity Type | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | Anticancer | 15 | |
| Compound B | Antimicrobial | 30 | |
| Compound C | Antifungal | 25 |
Table 2: Synthetic Methods for this compound
| Synthesis Method | Yield (%) | Conditions | Reference |
|---|---|---|---|
| Method A | 85 | Reflux in solvent X | |
| Method B | 90 | Microwave-assisted |
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry evaluated a series of cyclohepta[B]indole derivatives for their anticancer activity against breast cancer cell lines. Results indicated that specific substitutions on the phenyl ring significantly enhanced cytotoxicity through apoptosis induction mechanisms .
Case Study 2: Organic Electronics
Research conducted at a leading university explored the use of cyclohepta[B]indole-based materials in OLEDs. The study found that devices incorporating these materials exhibited improved efficiency and stability compared to traditional materials .
Mechanism of Action
The mechanism of action of 5-Phenyl-5H,6H,7H,8H,9H,10H-cyclohepta[B]indole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Heterocyclic-Substituted Cyclohepta[b]indoles
Pyrazolo-, isoxazolo-, pyrimido-, and mercaptopyrimidocyclohepta[b]indoles (Figure 40 in ) are heterocyclic analogues synthesized via cyclocondensation of 7-hydroxymethylene-7,8,9,10-tetrahydrocyclohepta[b]indol-6(5H)-ones with nucleophiles. Key findings include:
- Chloro-substituted derivatives exhibited maximum antimycobacterial activity against M. tuberculosis H37Rv (MIC values < 3.125 µg/mL), attributed to enhanced electrophilicity and membrane penetration .
Phenylthiazolylindoles and 7-Azaindoles
Diana et al. synthesized 3-(2-phenyl-1,3-thiazol-4-yl)-1H-indoles and 7-azaindoles via Hantzsch reactions. These derivatives showed potent antitumor activity against NCI-60 cancer cell lines, with GI50 values in the nanomolar range. The phenylthiazole moiety enhances π-π stacking interactions with oncogenic targets, a feature absent in the parent cyclohepta[b]indole .
Nitro- and Amino-Substituted Cyclohepta[b]indoles
- 2-Nitro-cyclohepta[b]indole (CAS 17993-55-4): This derivative (MW 230.27, C13H14N2O2) is commercially available but lacks reported biological data.
- 5H,6H,7H,8H,9H,10H-cyclohepta[b]indol-2-amine: Priced at $1306/10g (95% purity), this amine-substituted derivative is hypothesized to act as a hydrogen-bond donor in drug-receptor interactions. However, its synthetic accessibility and stability are less explored .
Non-Natural Cyclohepta[b]indole Derivatives
These compounds leverage the indole scaffold’s planar geometry for AhR binding, a mechanism distinct from 5-phenyl-cyclohepta[b]indole’s steric-driven interactions .
Comparative Analysis and Key Findings
Table 1: Structural and Functional Comparison
*Estimated based on C19H19N.
Structure-Activity Relationships (SAR)
- Substituent Effects : The phenyl group in 5-phenyl-cyclohepta[b]indole likely enhances lipophilicity and π-stacking, improving blood-brain barrier penetration compared to polar nitro or amine groups .
- Stereoelectronic Factors : Chloro substituents increase electrophilicity, aiding in covalent interactions with bacterial enzymes, while thiazole derivatives exploit heteroaromaticity for kinase inhibition .
Biological Activity
5-Phenyl-5H,6H,7H,8H,9H,10H-cyclohepta[B]indole is a polycyclic compound that has garnered attention due to its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound based on diverse research findings.
Synthesis
The synthesis of this compound typically involves cycloaddition reactions and various organic transformations. For instance, one method includes the use of indole derivatives in cycloaddition reactions to form the desired structure. The compound can be synthesized using palladium-catalyzed reactions or other coupling methods which allow for the introduction of phenyl groups at specific positions on the indole framework .
Biological Activity
Research indicates that this compound exhibits various biological activities:
Anticancer Activity
Several studies have highlighted the anticancer properties of this compound. It has been shown to inhibit cell proliferation in various cancer cell lines. For example:
- In vitro studies demonstrated that the compound effectively inhibited the growth of human cancer cells such as HCT116 (colon cancer) and MCF-7 (breast cancer) with IC50 values in the micromolar range .
- Mechanistic studies suggest that this compound induces apoptosis through the activation of caspase pathways and modulation of cell cycle regulators .
Antimicrobial Activity
The compound also exhibits antimicrobial properties. It has been tested against various bacterial strains and fungi:
- Bacterial Inhibition : The compound showed significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria including Escherichia coli .
- Fungal Activity : In antifungal assays, it demonstrated effectiveness against Candida albicans with a minimum inhibitory concentration (MIC) comparable to standard antifungal agents .
Case Studies
- Study on Anticancer Effects : A recent study evaluated the effects of this compound on HCT116 cells. Results indicated a dose-dependent decrease in cell viability with significant morphological changes indicative of apoptosis observed via microscopy .
- Antimicrobial Efficacy : Another investigation focused on its antimicrobial properties revealed that treatment with the compound resulted in a substantial reduction in bacterial colony counts in treated cultures compared to controls .
The biological activity of this compound can be attributed to several mechanisms:
- Cell Cycle Arrest : The compound has been shown to induce G2/M phase arrest in cancer cells.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been associated with its cytotoxic effects.
- Modulation of Signaling Pathways : It affects key signaling pathways involved in cell survival and apoptosis .
Q & A
Q. What are the common synthetic strategies for constructing the cyclohepta[b]indole scaffold?
The cyclohepta[b]indole core is typically synthesized via cycloaddition reactions. Key methods include:
- [4+3] Cycloadditions : Rhodium- or platinum-catalyzed reactions using vinyl carbenes and dienes, enabling simultaneous indole annulation and seven-membered ring formation .
- Three-component reactions : Indoles, aldehydes/ketones, and dienes react under GaBr₃ catalysis to form the scaffold via indolyl cation intermediates .
- Visible-light catalysis : Photoinduced [2+2] cycloaddition followed by retro-Mannich rearrangement for de novo synthesis . These methods prioritize atom economy and modularity, allowing diverse substitution patterns.
Q. Which spectroscopic techniques are critical for characterizing cyclohepta[b]indole derivatives?
- NMR spectroscopy (¹H, ¹³C, 2D-COSY) resolves fused-ring proton environments and stereochemistry .
- X-ray crystallography confirms absolute configurations, particularly for chiral centers in bioactive derivatives .
- HPLC-MS monitors reaction progress and purity, especially for intermediates prone to oxidation .
Q. How do cyclohepta[b]indoles occur in natural products, and what are their biological roles?
Natural products like actinophyllic acid, ervitsine, and silicine contain this scaffold, exhibiting anti-tubercular, SIRT1 inhibitory, and anti-HIV activities . The fused indole system enhances binding to biological targets through π-π stacking and hydrogen bonding .
Advanced Research Questions
Q. What mechanistic pathways explain divergent outcomes in [4+3] cycloadditions of indoles?
Competing pathways depend on catalyst choice:
- Rhodium catalysis : Proceeds via cyclopropanation/Cope rearrangement, forming divinylcyclopropane intermediates that rearrange to cyclohepta[b]indoles .
- Chiral phosphoric acid catalysis : Follows a stepwise vinylogous addition/Friedel–Crafts cyclization mechanism, enabling enantioselectivity . Discrepancies in yields (e.g., 30–85%) arise from solvent polarity and diene electronic effects, requiring DFT studies for optimization .
Q. How do substituents influence bioactivity in cyclohepta[b]indole derivatives?
- Halogenation (e.g., 5c, 6c, 6d): Enhances antimicrobial activity by increasing lipophilicity and membrane penetration .
- Electron-rich indoles : Improve cycloaddition yields due to enhanced nucleophilicity at C3 . SAR studies utilize molecular docking (e.g., SIRT1 inhibition) and in vitro assays (e.g., MIC for anti-tubercular activity) .
Q. What are the limitations of current enantioselective syntheses, and how are they addressed?
- Racemization : Occurs during Wittig reactions or acid-sensitive intermediate handling. Solutions include chiral phosphoric acids for asymmetric induction and palladium-catalyzed C(sp³)-H activation to preserve stereochemistry .
- Substrate scope : Unsymmetrical derivatives remain challenging. Recent advances use "hidden symmetry" in cyclopropane precursors to access both enantiomers from a single substrate .
Q. How can contradictory data on reaction reproducibility be resolved?
Discrepancies in yields (e.g., 30% vs. 85%) stem from:
- Catalyst batch variability : Rhodium complexes with electron-deficient ligands require strict moisture control .
- Temperature sensitivity : Rearomatization steps (e.g., cyclohepta[b]indole formation) demand precise thermal control, validated by in situ IR monitoring .
Methodological Considerations
Q. Which computational tools aid in designing cyclohepta[b]indole-based therapeutics?
- Molecular dynamics simulations : Predict binding modes to targets like A-FABP .
- DFT calculations : Optimize transition states for cycloadditions, reducing trial-and-error in catalyst selection .
Q. What strategies improve diastereoselectivity in fused-ring systems?
- Chiral auxiliaries : Temporarily induce asymmetry during cyclopropanation .
- Steric directing groups : Ortho-substituted aryl rings in dienes enforce regioselective [4+3] pathways .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
